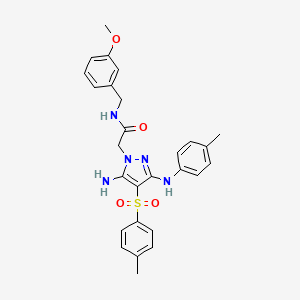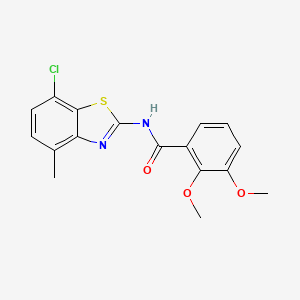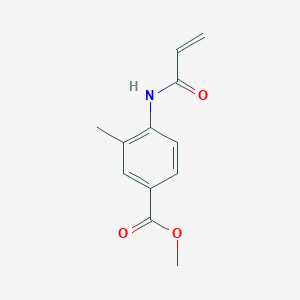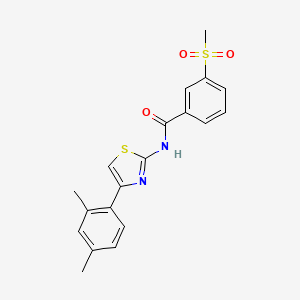
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H29N5O4S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Molecular Structure
Research into pyrazole-acetamide derivatives has led to the synthesis of coordination complexes with notable antioxidant activities. These complexes are synthesized and characterized through methods such as infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and single crystal X-ray crystallography. The study demonstrates how hydrogen bonding plays a crucial role in the self-assembly processes of these complexes, contributing to their structural integrity and potential biological activities (Chkirate et al., 2019).
Synthetic Methodology for Pharmaceutical Products
Another area of application involves the development of versatile reagents for the synthesis of N-alkylacetamides and carbamates, essential components in many natural and pharmaceutical products. Through the introduction of p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives, researchers have provided new pathways for synthesizing these compounds, highlighting the importance of acetamide moieties in drug development and the versatility of these reagents in synthetic organic chemistry (Sakai et al., 2022).
Potential Antipsychotic Agents
Further illustrating the scientific research applications of similar compounds, studies have described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. These compounds exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting their potential in developing new treatments for psychiatric disorders (Wise et al., 1987).
Cytotoxic Activity Against Cancer Cells
Additionally, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against cancer cells. This research demonstrates the potential of pyrazole-acetamide derivatives in cancer therapy, showcasing their ability to inhibit the growth of Ehrlich Ascites Carcinoma (EAC) cells and possibly offering new avenues for anticancer drug development (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-18-7-11-21(12-8-18)30-27-25(37(34,35)23-13-9-19(2)10-14-23)26(28)32(31-27)17-24(33)29-16-20-5-4-6-22(15-20)36-3/h4-15H,16-17,28H2,1-3H3,(H,29,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHNKISWAMBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)
![Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2782073.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide](/img/structure/B2782076.png)
![4-[(E)-2-(2-furyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether](/img/structure/B2782077.png)


![1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2782083.png)

![isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2782086.png)
![3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2782088.png)
![1-[(1S,2S)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B2782089.png)
![N-(5-acetamido-2-methoxyphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782091.png)